
Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methoxy, and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- typically involves the bromination of 3-methoxy-4-(phenylmethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The aldehyde group in Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 2-bromo-3-methoxy-4-(phenylmethoxy)benzoic acid.
Reduction: 2-bromo-3-methoxy-4-(phenylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to new therapeutic agents.
Industry: In the materials science industry, Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- can be used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- depends on its chemical structure and the specific reactions it undergoes. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. The methoxy and phenylmethoxy groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.
Molecular Targets and Pathways: The molecular targets and pathways involved would depend on the specific application and the biological system being studied. For example, in drug development, the compound’s derivatives might target specific enzymes or receptors in the body.
Comparaison Avec Des Composés Similaires
2-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the phenylmethoxy group.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with different substitution pattern.
4-Bromo-2-methoxybenzaldehyde: Another isomer with different substitution pattern.
Uniqueness: Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is unique due to the presence of both bromine and phenylmethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propriétés
Numéro CAS |
499218-04-1 |
|---|---|
Formule moléculaire |
C15H13BrO3 |
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
2-bromo-3-methoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-13(8-7-12(9-17)14(15)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
FITADBAWNBBZNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Br)C=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
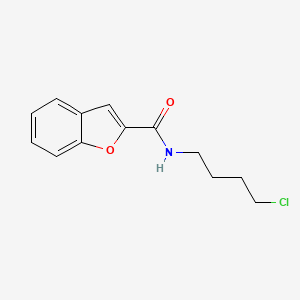

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)

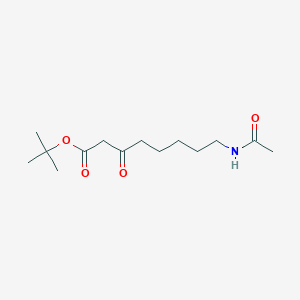
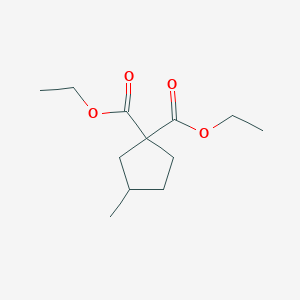
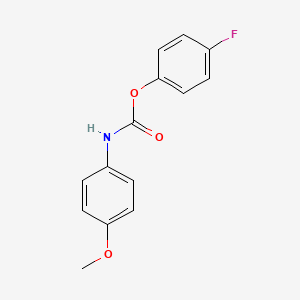
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
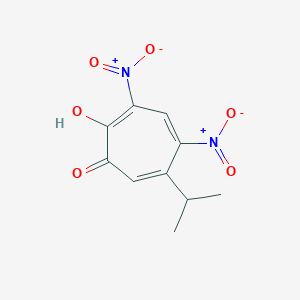
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
